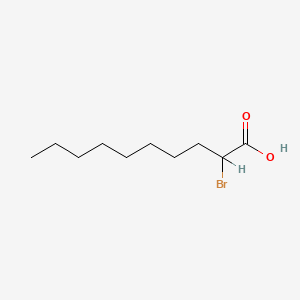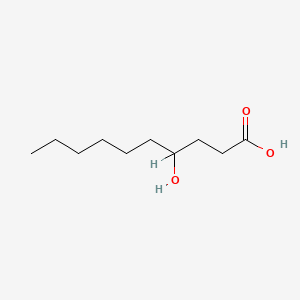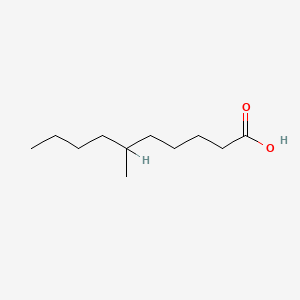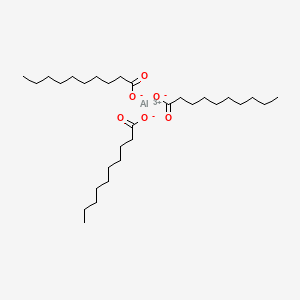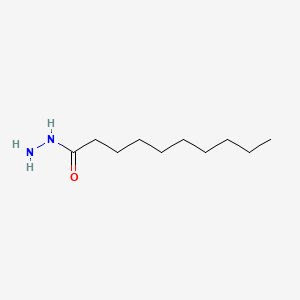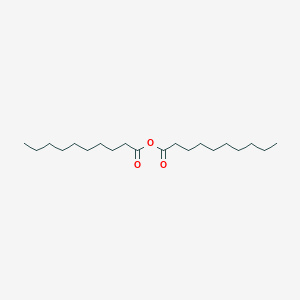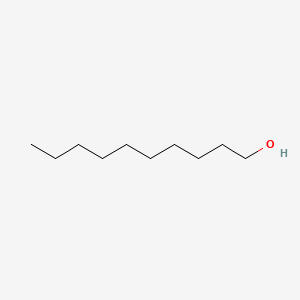
Décursine
Vue d'ensemble
Description
La decursine est un composé de pyranocoumarine naturel présent dans les racines d’Angelica gigas, une plante originaire d’Asie de l’Est. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses effets anti-inflammatoires, anticancéreux et neuroprotecteurs .
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Decursin serves as a precursor for the synthesis of various coumarin derivatives with potential pharmaceutical applications.
Biology
Cell Cycle Regulation: Decursin has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Medicine
Anti-Inflammatory: Decursin has demonstrated significant anti-inflammatory effects by modulating various inflammatory pathways.
Neuroprotection: Decursin has neuroprotective properties and has been studied for its potential to treat neurodegenerative diseases.
Industry
Mécanisme D'action
La decursine exerce ses effets par le biais de multiples cibles et voies moléculaires :
Induction de l’apoptose : La decursine induit l’apoptose en activant les protéines pro-apoptotiques et la cascade des caspases tout en réduisant l’expression des protéines anti-apoptotiques.
Arrêt du cycle cellulaire : La decursine provoque l’arrêt du cycle cellulaire en phase G1 en diminuant l’expression des kinases dépendantes des cyclines et des cyclines.
Voies anti-inflammatoires : La decursine module diverses voies inflammatoires en inhibant les molécules et les enzymes pro-inflammatoires.
Neuroprotection : La decursine protège les neurones en réduisant le stress oxydatif et l’inflammation dans le cerveau.
Analyse Biochimique
Biochemical Properties
Decursin exhibits potential anti-inflammatory activity by modulating various biochemical reactions. It interacts with growth factors such as vascular endothelial growth factor, transcription factors like signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C .
Cellular Effects
Decursin affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to affect cell proliferation, apoptosis, autophagy, angiogenesis, and metastasis .
Molecular Mechanism
Decursin exerts its effects at the molecular level through several mechanisms. It has the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reduces the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large .
Temporal Effects in Laboratory Settings
It has been observed that Decursin can exert synergistic antitumor effects when used in combination with a number of common clinical anticancer drugs, enhancing chemotherapy sensitivity and reversing drug resistance in cancer cells .
Dosage Effects in Animal Models
The effects of Decursin vary with different dosages in animal models. For instance, in anticancer studies, the dosages of Decursin used ranged from 100–200mg/kg
Metabolic Pathways
Decursin is involved in various metabolic pathways. It has shown promising effects against hepatic cancers by modulation of metabolizing enzyme cytochrome P450 2J2 (CYP2J2) activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La decursine peut être synthétisée par diverses voies chimiques. Une méthode courante consiste à extraire la decursine des racines d’Angelica gigas à l’aide de solvants organiques tels que l’éthanol ou le méthanol. L’extrait est ensuite purifié par des techniques chromatographiques afin d’isoler la decursine .
Méthodes de production industrielle
La production industrielle de decursine implique généralement une extraction à grande échelle à partir des racines d’Angelica gigas. Les racines sont séchées, broyées et soumises à une extraction par solvant. L’extrait brut est ensuite purifié à l’aide de techniques telles que la chromatographie liquide haute performance pour obtenir de la decursine pure .
Analyse Des Réactions Chimiques
Types de réactions
La decursine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La decursine peut être oxydée pour former divers dérivés oxydés.
Réduction : La réduction de la decursine peut produire du decursinol, un composé apparenté présentant des activités biologiques similaires.
Substitution : La decursine peut subir des réactions de substitution, en particulier au niveau du cycle coumarine, pour former divers dérivés substitués
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés pour convertir la decursine en decursinol.
Substitution : Les réactions de substitution font souvent intervenir des réactifs tels que les halogènes ou les agents alkylants dans des conditions acides ou basiques
Principaux produits formés
Oxydation : Dérivés oxydés de la decursine.
Réduction : Decursinol.
Substitution : Divers dérivés de coumarine substitués
Applications de la recherche scientifique
Chimie
Synthèse de dérivés : La decursine sert de précurseur pour la synthèse de divers dérivés de coumarine présentant des applications pharmaceutiques potentielles.
Biologie
Régulation du cycle cellulaire : La decursine s’est avérée induire l’arrêt du cycle cellulaire et l’apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse.
Médecine
Anti-inflammatoire : La decursine a démontré des effets anti-inflammatoires significatifs en modulant diverses voies inflammatoires.
Neuroprotection : La decursine possède des propriétés neuroprotectrices et a été étudiée pour son potentiel à traiter les maladies neurodégénératives.
Industrie
Comparaison Avec Des Composés Similaires
La decursine est souvent comparée à d’autres composés de pyranocoumarine, tels que l’angélate de decursinol et le decursinol. Voici quelques comparaisons clés :
Angélate de decursinol : Comme la decursine, l’angélate de decursinol présente des activités anti-inflammatoires et anticancéreuses.
Decursinol : Le decursinol est une forme réduite de la decursine et présente des activités biologiques similaires.
Autres pyranocoumarines : La decursine se distingue des autres pyranocoumarines par sa combinaison unique de propriétés anti-inflammatoires, anticancéreuses et neuroprotectrices
Composés similaires
- Angélate de decursinol
- Decursinol
- Époxyde de decursine
- Oxim de decursine
- Dicétone de decursine
Les propriétés uniques de la decursine et ses diverses activités biologiques en font un composé d’un intérêt considérable dans la recherche scientifique et le développement pharmaceutique.
Propriétés
IUPAC Name |
[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKSFECWKQBVED-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974706 | |
| Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-25-6 | |
| Record name | (+)-Decursin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5928-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decursin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECURSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E95RTO3YQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


